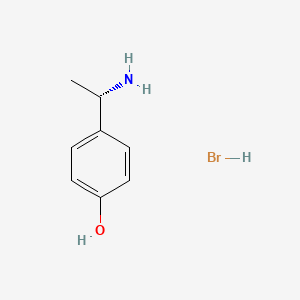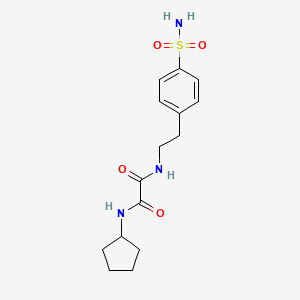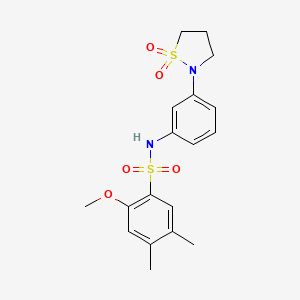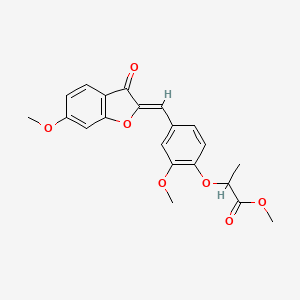
(S)-1-(4-Hydroxyphenyl)ethylamine Bromide Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “(S)-1-(4-Hydroxyphenyl)ethylamine Bromide Salt” typically consist of multiple atoms bonded together. The “(S)” in the name indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific three-dimensional configuration .
Synthesis Analysis
The synthesis of a compound depends on its structure and the starting materials available. For example, phenacyl bromides are used as building blocks in synthetic organic chemistry, serving as a key model for the development of various biologically important heterocyclic compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the positions of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
The chemical reactions a compound can undergo depend on its molecular structure. For instance, phenacyl bromides can be used in the preparation of heterocyclic compounds through one-pot multicomponent reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. For instance, 4-Hydroxyacetophenone, a related compound, has a melting point of 109-111 °C and is soluble in 95% ethanol .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antileishmanial Activity : A study discovered new 4-hydroxyphenyl phosphonium salt derivatives with potent activity against the protozoan parasite Leishmania donovani. One compound significantly reduced the parasite load in infected mice and showed a promising antileishmanial lead due to its ability to cross the plasma membrane and target the mitochondria of Leishmania parasites, contributing to its leishmanicidal effect (Manzano et al., 2019).
Materials Science Applications
Drug Delivery Materials : The potential biomedical application of poly(3,4-dihyroxyphenyl)ethylamine, known as polydopamine (p(DA)) particles, has been explored. These particles are non-toxic, blood-compatible, and exhibit antioxidant properties, making them suitable for drug delivery applications. The study highlighted their efficacy in delivering acyclovir, showcasing their potential as active agent/drug delivery devices (Sahiner et al., 2018).
Mecanismo De Acción
Target of Action
It is known that the compound is synthesized using engineered transaminase polypeptides . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule, playing a crucial role in amino acid metabolism.
Mode of Action
The mode of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is facilitated by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases .
Biochemical Pathways
The compound is synthesized from phenol or catechol, which are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .
Result of Action
The compound and related compounds synthesized using the engineered transaminases are useful in the production of active pharmaceutical ingredients .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBMKOZPQAHRA-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)phenol hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)



![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)
![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)